
1-Methylindoline-5-carbonyl chloride
Overview
Description
1-Methylindoline-5-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a carbonyl chloride group attached to the 5-position of the 1-methylindoline ring
Preparation Methods
The synthesis of 1-Methylindoline-5-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 1-methylindoline, which is commercially available or can be synthesized through various methods.
Chlorination: The introduction of the carbonyl chloride group is achieved through chlorination reactions. One common method involves the reaction of 1-methylindoline with phosgene (COCl₂) under controlled conditions to yield this compound.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to control the reaction rate and prevent side reactions.
Chemical Reactions Analysis
1-Methylindoline-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-methylindoline-5-carboxylic acid or its derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent and reaction conditions.
Common reagents used in these reactions include amines, alcohols, thiols, reducing agents like LiAlH₄, and oxidizing agents such as potassium permanganate (KMnO₄).
Scientific Research Applications
1-Methylindoline-5-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Indole derivatives, including those synthesized from this compound, are studied for their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-Methylindoline-5-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of various biologically active compounds. These reactions often involve the formation of covalent bonds with target molecules, which can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
1-Methylindoline-5-carbonyl chloride can be compared with other indole derivatives such as:
Indole-3-carboxaldehyde: Known for its role in the synthesis of indole-3-acetic acid, a plant hormone.
1-Methylindole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Indole-5-carboxylic acid: Another important intermediate in organic synthesis.
The uniqueness of this compound lies in its specific reactivity due to the presence of the carbonyl chloride group, which allows for the formation of a wide range of derivatives with potential biological activities.
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUUGFNSTNVGID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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